Cas no 2229580-56-5 (1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropan-1-ol)
1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropan-1-ol
- EN300-1742485
- 1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropan-1-ol
- 2229580-56-5
-
- Inchi: 1S/C9H14N2OS/c1-6-7(9(12)4-5-9)13-8(10-6)11(2)3/h12H,4-5H2,1-3H3
- InChI Key: XKWSBZPCYIYGTF-UHFFFAOYSA-N
- SMILES: S1C(N(C)C)=NC(C)=C1C1(CC1)O
Computed Properties
- Exact Mass: 198.08268425g/mol
- Monoisotopic Mass: 198.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 64.6Ų
1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1742485-1g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropan-1-ol |
2229580-56-5 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1742485-5g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropan-1-ol |
2229580-56-5 | 5g |
$3728.0 | 2023-09-20 | ||
| Enamine | EN300-1742485-10g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropan-1-ol |
2229580-56-5 | 10g |
$5528.0 | 2023-09-20 | ||
| Enamine | EN300-1742485-0.05g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropan-1-ol |
2229580-56-5 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1742485-0.1g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropan-1-ol |
2229580-56-5 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1742485-0.25g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropan-1-ol |
2229580-56-5 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1742485-0.5g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropan-1-ol |
2229580-56-5 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1742485-1.0g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropan-1-ol |
2229580-56-5 | 1g |
$1286.0 | 2023-05-23 | ||
| Enamine | EN300-1742485-2.5g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropan-1-ol |
2229580-56-5 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1742485-5.0g |
1-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]cyclopropan-1-ol |
2229580-56-5 | 5g |
$3728.0 | 2023-05-23 |
1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropan-1-ol Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropan-1-ol
Chemical Profile of 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropan-1-ol (CAS No. 2229580-56-5)
1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropan-1-ol, identified by its CAS number 2229580-56-5, is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its promising pharmacological properties. This compound belongs to the thiazole scaffold, which is a well-documented motif in drug discovery, renowned for its biological activity and structural versatility. The presence of a cyclopropane ring and a dimethylamino group further enhances its potential as a pharmacophore, making it an intriguing candidate for further exploration.
The molecular structure of 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropan-1-ol features a fused thiazole ring connected to a cyclopropane moiety, with an N,N-dimethylamino substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. This arrangement creates a favorable electronic distribution that may contribute to its interaction with biological targets. The cyclopropane ring, in particular, is known to enhance binding affinity and metabolic stability, making it a desirable feature in drug design.
In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific configuration of 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropan-1-ol positions it as a potential lead compound for developing novel therapeutic agents. Studies have suggested that the dimethylamino group may serve as a hydrogen bond acceptor or participate in electrostatic interactions with biological targets, while the cyclopropane ring can improve oral bioavailability and reduce metabolic degradation.
One of the most compelling aspects of this compound is its potential application in oncology research. Thiazole derivatives have shown promise in inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, recent studies have highlighted the ability of certain thiazole-based compounds to modulate kinases and other signaling pathways critical for tumor growth. The structural features of 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropan-1-ol suggest that it may interact with similar targets, making it a valuable candidate for further preclinical investigation.
Additionally, the compound’s scaffold has implications for drug delivery systems. The cyclopropane moiety can be engineered to enhance solubility or improve membrane permeability, which are crucial factors in pharmaceutical development. Researchers are exploring ways to leverage this property to develop more effective formulations that can overcome bioavailability challenges associated with many small molecule drugs.
The synthesis of 1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropan-1-ol presents an interesting challenge due to the complexity of its heterocyclic core. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and organometallic chemistry, have been employed to construct the desired framework efficiently. These techniques not only ensure high yields but also allow for modifications that can fine-tune biological activity.
Electrochemical studies on related thiazole derivatives have provided insights into their redox properties, which are essential for understanding their potential therapeutic effects. Compounds with similar structures to 1-(dimethylamino)-4-methylthiazole, such as our target molecule, often exhibit interesting electrochemical behaviors that could be exploited in developing new therapeutic strategies.
The pharmacokinetic profile of 1-(dimethylamino)-4-methylthiazole derivatives is another area of active investigation. Preclinical data suggest that these compounds can exhibit favorable pharmacokinetic properties when properly optimized. For example, studies indicate that modifications at the 2-position and 4-position can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles.
In conclusion,1-(dimethylamino)-4-methylthiazole derivatives represent a promising class of compounds with potential applications across multiple therapeutic areas. The unique structural features of 1-2(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropan-1-ol, including its thiazole core,cyclopropane ring, and N,N-dimethylaniline group, make it an attractive candidate for further research. As our understanding of molecular interactions continues to evolve,< strong> this compound holds significant promise for advancing therapeutic interventions in various diseases.
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